

Bioaccumulation potential of difenoconazole-alcohol in aquatic life

Author: BenchChem Technical Support Team. **Date:** May 2026

Compound of Interest

Compound Name: *Difenoconazole-alcohol*

CAS No.: 117018-19-6

Cat. No.: B182259

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Title: Bioaccumulation Kinetics and Metabolic Fate of **Difenoconazole-Alcohol** (CGA 205375) in Aquatic Systems

Executive Summary This technical guide analyzes the bioaccumulation potential of CGA 205375 (1-[2-chloro-4-(4-chlorophenoxy)phenyl]-2-(1,2,4-triazol-1-yl)ethanol), commonly referred to as "**difenoconazole-alcohol**." As the primary hydrolysis metabolite of the triazole fungicide difenoconazole, CGA 205375 represents a critical checkpoint in environmental risk assessment (ERA). Unlike the parent compound, which exhibits moderate lipophilicity (), the alcohol metabolite displays distinct physicochemical properties that alter its bioconcentration factor (BCF) and toxicokinetic profile in aquatic organisms. This document provides a mechanistic framework for evaluating its uptake, tissue distribution, and depuration.

Physicochemical Basis of Bioaccumulation

The bioaccumulation potential of any xenobiotic is governed primarily by its hydrophobicity and metabolic stability. To understand the alcohol metabolite, we must contrast it with the parent compound.

Table 1: Comparative Physicochemical Properties

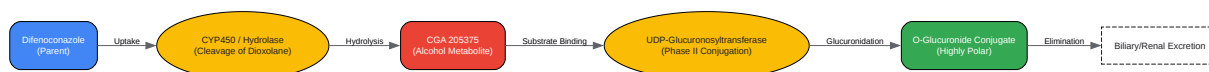
Parameter	Difenoconazole (Parent)	CGA 205375 (Alcohol Metabolite)	Impact on Bioaccumulation
Molecular Weight	406.3 g/mol	~323.7 g/mol	Smaller size facilitates membrane permeation, but also faster elimination.
Functional Group	Dioxolane ring	Free Hydroxyl (-OH)	The -OH group significantly increases water solubility and polarity.
	4.4 (Moderate)	Estimated < 3.5	Lower thermodynamic drive to partition into lipid tissues.
Metabolic Fate	Phase I (Hydrolysis)	Phase II (Conjugation)	The alcohol is a direct substrate for glucuronidation, accelerating excretion.

Scientific Insight: The "alcohol" designation is significant. The cleavage of the ketal bridge in difenoconazole exposes a hydroxyl group. In aquatic physiology, this shifts the molecule from a Phase I target (requiring functionalization) to a Phase II target (ready for conjugation). This structural change is the primary driver for the reduced BCF observed in the metabolite compared to the parent.

Metabolic Pathways and Biotransformation

Understanding the formation of CGA 205375 is essential for interpreting residue data. In fish (e.g., *Oncorhynchus mykiss*, *Lepomis macrochirus*), the parent compound undergoes cleavage at the dioxolane ring.

Figure 1: Aquatic Metabolic Pathway of Difenoconazole The following diagram illustrates the degradation of the parent compound into the alcohol metabolite and its subsequent elimination.



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Caption: Step-wise metabolic reduction of Difenoconazole to CGA 205375 and subsequent Phase II conjugation facilitating rapid excretion.

Bioaccumulation Dynamics (Kinetic Modeling)

To quantify the risk, researchers must move beyond static measurements to kinetic modeling.

The concentration of the chemical in the fish (

) over time is described by the first-order kinetic equation:

Where:

- : Uptake rate constant (

)

- : Depuration rate constant (

)

- : Concentration in water

The "Alcohol" Effect on

: For CGA 205375, the depuration rate constant (

) is significantly higher than that of the parent.

- Parent

: Slow. Driven by passive diffusion back to water.

- Metabolite

: Fast. Driven by active transport of glucuronide conjugates.

Bioconcentration Factor (BCF): At steady state (

), the Kinetic BCF (

) is calculated as:

Field Insight: While difenoconazole parent BCF values in whole fish typically range from 330 to 420 L/kg [1][3], the metabolite CGA 205375 rarely accumulates to detectable levels in muscle tissue because

(elimination) dominates

(uptake).

Experimental Protocol: OECD 305 Verification

To empirically validate the bioaccumulation potential of the alcohol metabolite, a flow-through test system is required. This protocol is adapted from OECD Test Guideline 305 [4], modified for metabolite tracking.

Phase A: System Setup

- Test Species: Danio rerio (Zebrafish) or Oncorhynchus mykiss (Rainbow Trout).
- Dosing System: Flow-through diluter system maintaining a constant concentration of the parent compound (to observe metabolic formation) or direct exposure to the metabolite (if synthesized).

- Water Quality: Temperature

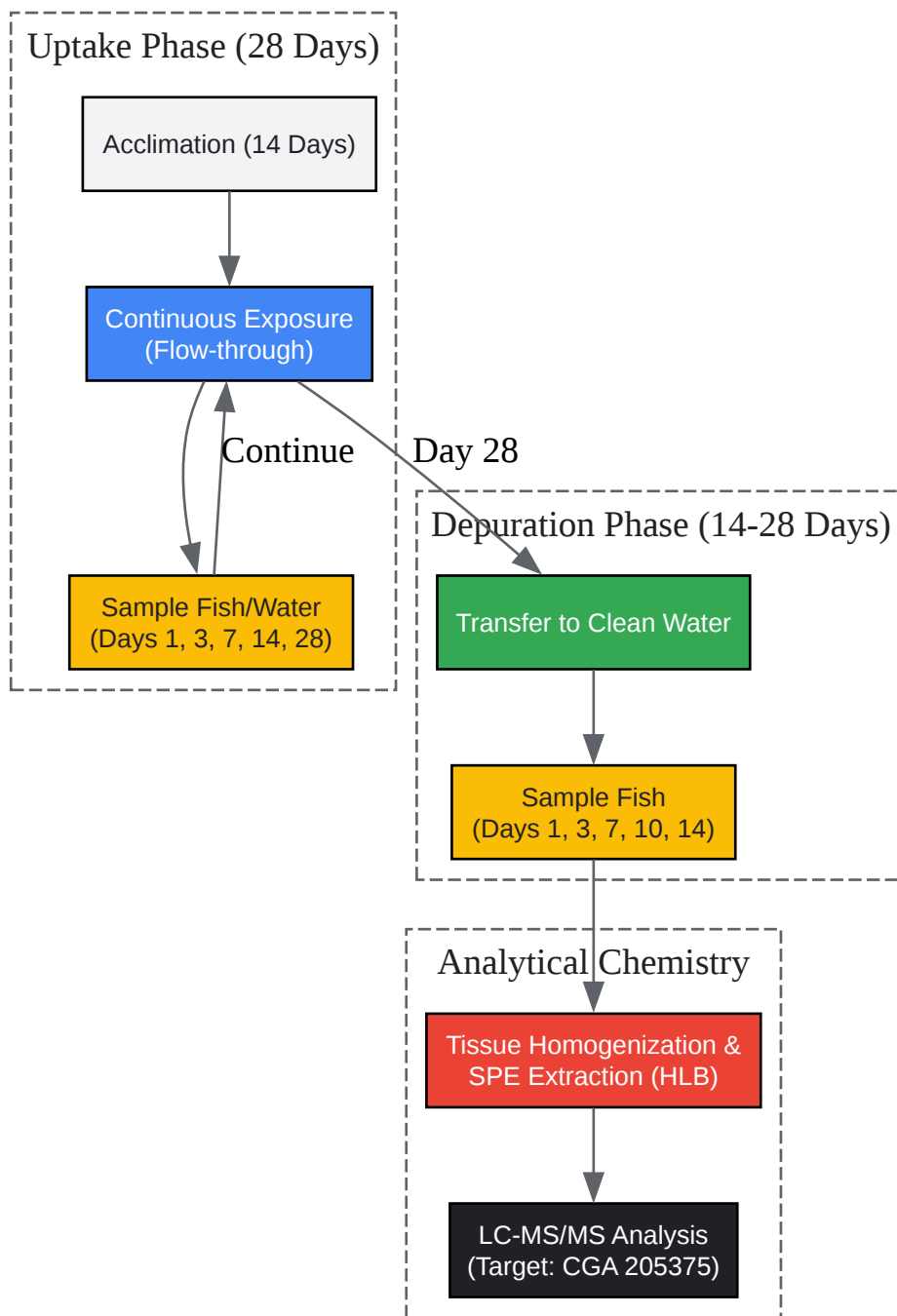
, pH

, Dissolved Oxygen

.

Phase B: Sampling Workflow

Figure 2: Experimental Workflow for BCF Determination



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Caption: OECD 305 Workflow adapted for specific tracking of metabolite kinetics.

Phase C: Analytical Considerations (Critical Step)

- Extraction: Standard liquid-liquid extraction (LLE) using hexane may miss the alcohol metabolite due to its polarity. Use Solid Phase Extraction (SPE) with hydrophilic-lipophilic balance (HLB) cartridges.
- Chromatography: Reverse-phase LC (C18 column) is required. The alcohol metabolite (CGA 205375) will elute earlier than the parent difenoconazole.
- Detection: MS/MS transition monitoring. Ensure specific MRM (Multiple Reaction Monitoring) transitions are optimized for the alcohol moiety, not just the triazole ring common to both.

Ecological Implications and Risk Assessment

The presence of CGA 205375 in aquatic systems poses a different risk profile than the parent.

- Reduced Toxicity: ECOSAR predictions and empirical data suggest CGA 205375 is 9-23x less toxic to freshwater fish and invertebrates than difenoconazole [2].[1]
- Residue Definition: Regulatory bodies (e.g., EFSA, EPA) often define the "residue of concern" as the sum of difenoconazole and CGA 205375. However, for bioaccumulation assessment, they are treated distinctly.
- Sediment Partitioning: While the parent binds strongly to sediment (), the alcohol metabolite is more mobile in the water column, making it more available for uptake but also more available for dilution and photolysis.

Conclusion: **Difenoconazole-alcohol** (CGA 205375) exhibits low bioaccumulation potential.[2] Its formation represents a detoxification pathway in aquatic organisms. The risk of secondary poisoning (biomagnification up the food chain) is negligible for this specific metabolite due to its rapid depuration () via Phase II conjugation.

References

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